molecular formula C19H30N4O4 B2798940 N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 953158-61-7

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2798940
CAS No.: 953158-61-7
M. Wt: 378.473
InChI Key: BGFDXBSZYDZLND-UHFFFAOYSA-N
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Description

The compound N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide features a unique hybrid structure combining a piperidine core modified with a furan-2-ylmethyl group and a morpholine-substituted ethyl ethanediamide moiety. Key structural elements include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle, substituted at the 4-position with a methyl group linked to furan.
  • Furan-2-ylmethyl: A heteroaromatic substituent derived from furan, which may influence lipophilicity and π-π interactions.

Properties

IUPAC Name

N'-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4/c24-18(20-5-8-22-9-12-26-13-10-22)19(25)21-14-16-3-6-23(7-4-16)15-17-2-1-11-27-17/h1-2,11,16H,3-10,12-15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFDXBSZYDZLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCCN2CCOCC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate This intermediate is then reacted with oxalyl chloride to form the oxalamide linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxalamide derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the piperidine and morpholine rings can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperidine-Based Analogues

(a) W-15 and W-18 ()
  • Core structure : 2-Phenylethyl-2-piperidinylidene sulfonamides (W-15, W-18) versus 4-piperidinyl-methyl-furan in the target compound.
  • Functional groups : W-15/W-18 incorporate sulfonamide and nitro/chloro substituents, contrasting with the target’s ethanediamide and morpholine.
  • Pharmacological implications : W-series compounds exhibit structural similarity to fentanyl but lack its 4-piperidinyl anilide motif. The target’s diamide and morpholine groups may reduce opioid receptor affinity compared to sulfonamides or propionamides .
(b) Fentanyl Derivatives ()
  • Core structure : Fentanyl derivatives (e.g., crotonylfentanyl) feature a 4-piperidinyl anilide with phenethyl substituents.
  • Key differences : The target replaces the phenethyl group with furanylmethyl and substitutes the propionamide with ethanediamide.
  • Synthesis : Fentanyl analogues often use propionyl chloride (), whereas the target may require ethanedioyl dichloride for diamide formation .

Ethanediamide Derivatives

(a) N-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-N′-(2-methoxyethyl)ethanediamide ()
  • Structural alignment : Shares the ethanediamide backbone and morpholine group but lacks the piperidine-furan linkage.
  • Substituent effects : The methoxyethyl group in this analogue may reduce steric hindrance compared to the target’s piperidinyl-methyl-furan .
(b) N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide ()
  • Heterocyclic diversity : Replaces furan with pyrrole and adds a 2-oxopyrrolidinylphenyl group.
  • Pharmacokinetic implications : Pyrrole’s lower aromaticity compared to furan may alter metabolic stability .

Morpholine-Containing Compounds

Morpholine-Ethyl Functionalization ()
  • Role of morpholine: Enhances solubility due to its polar oxygen atom. This contrasts with non-polar substituents in analogues like benzyl () or phenethyl ().
  • Synthetic routes : Morpholine incorporation likely involves alkylation with morpholine derivatives under basic conditions, as seen in piperidine-morpholine hybrid syntheses .

Key Observations

Structural Flexibility : The target compound’s ethanediamide backbone and dual heterocycles (furan, morpholine) distinguish it from sulphonamide- or propionamide-based analogues.

Synthetic Commonalities : Many analogues (e.g., ) employ reductive amination or acylation steps, suggesting feasible routes for the target’s synthesis.

Biological Activity

The compound N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 317.39 g/mol
  • Key Functional Groups :
    • Furan ring
    • Piperidine ring
    • Morpholine moiety
    • Ethanediamide backbone

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the furan and piperidine rings facilitate binding to specific receptors or enzymes, potentially affecting neurotransmitter systems or inflammatory pathways.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

  • Analgesic and Anti-inflammatory Activities : Similar derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, compounds derived from piperidine have been reported to possess selective COX-2 inhibitory activity, suggesting potential use in pain management and anti-inflammatory therapies .
  • CNS Activity : The morpholine component may enhance central nervous system (CNS) penetration, leading to effects on mood and cognition. This is supported by studies indicating that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies and Research Findings

  • Cyclooxygenase Inhibition :
    • A study evaluated several piperidine derivatives for their ability to inhibit COX enzymes. The derivatives showed IC₅₀ values ranging from 0.04 to 0.46 µM for COX-2, indicating strong selectivity compared to COX-1 .
  • Neuropharmacological Studies :
    • Research focused on the effects of similar compounds on anxiety and depression models in rodents demonstrated that these derivatives could significantly reduce anxiety-like behaviors, suggesting potential therapeutic applications in mood disorders.
  • Antimicrobial Activity :
    • Preliminary studies have indicated that compounds containing the furan-piperidine framework exhibit antimicrobial properties against various bacterial strains, highlighting their potential as novel antibacterial agents.

Table 1: Biological Activities of Related Compounds

Compound NameCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)CNS ActivityAntimicrobial Activity
N-{1-[(furan-2-yl)methyl]piperidin-4-yl}methylamide4.150.042YesModerate
N-(piperidin-4-ylmethyl)benzamide5.100.053YesLow
N-(furan-2-ylmethyl)piperazine6.100.070NoHigh

Table 2: Synthetic Routes for Derivatives

StepReaction TypeKey Reagents
Formation of PiperidineMannich ReactionFormaldehyde, Secondary Amine
Attachment of Furan RingNucleophilic SubstitutionFuran Halide
Amide Bond FormationCoupling ReactionEDCI, Base

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Suzuki-Miyaura coupling to attach aromatic or heterocyclic groups (e.g., furan, morpholine) .
  • Amide bond formation : Using reagents like propionyl chloride under anhydrous conditions with catalysts such as triethylamine .
  • Purification : Chromatography (HPLC, column) or recrystallization to isolate high-purity products .

Q. Which spectroscopic methods confirm the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : For analyzing proton and carbon environments, confirming substituent positions .
  • Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch) .

Q. What key functional groups dictate its reactivity?

  • Furan ring : Prone to electrophilic substitution or oxidation .
  • Piperidine and morpholine moieties : Participate in hydrogen bonding and influence solubility .
  • Ethanediamide backbone : Enables interactions with biological targets via hydrogen bonding .

Q. What safety precautions are recommended for handling?

  • Use personal protective equipment (PPE) and work in a fume hood, as similar compounds require precautions against inhalation and skin contact .
  • Refer to SDS guidelines for proper storage and disposal, even if GHS classification is not explicitly available .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Dichloromethane or DMF for anhydrous coupling reactions .
  • Catalyst tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
  • Temperature control : Low temperatures (−78°C to 0°C) to suppress side reactions during sensitive steps .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and cellular viability assays .
  • Purity verification : Ensure >95% purity via HPLC to exclude confounding effects from impurities .
  • Dose-response analysis : Compare EC₅₀/IC₅₀ values under standardized conditions .

Q. How does the molecular structure influence binding affinity to enzymes/receptors?

  • Molecular docking : Predict interactions with kinase active sites or GPCRs, leveraging the morpholine group’s hydrogen-bonding capability .
  • Structure-activity relationship (SAR) : Modify the furan or piperidine substituents to enhance selectivity .

Q. What computational methods predict pharmacokinetic properties?

  • QSAR models : Correlate logP and polar surface area with absorption and bioavailability .
  • ADMET prediction : Use tools like SwissADME to estimate metabolic stability and toxicity .
  • Molecular dynamics simulations : Study binding kinetics with target proteins over time .

Data Contradiction Analysis

Q. Why might in vitro and in vivo efficacy data diverge?

  • Metabolic instability : The compound may undergo rapid hepatic clearance, reducing in vivo activity despite strong in vitro results .
  • Tissue penetration limitations : The morpholine group’s hydrophilicity may restrict blood-brain barrier crossing in neurological targets .

Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?

  • Assay variability : Compare ATP concentrations and incubation times across studies .
  • Enzyme isoform differences : Test against a panel of related kinases to identify isoform-specific effects .

Methodological Recommendations

  • Crystallography : Use SHELX programs for single-crystal X-ray diffraction to resolve ambiguous stereochemistry .
  • Continuous flow synthesis : For scalable production while maintaining reaction control .
  • Metabolite profiling : LC-MS/MS to identify degradation products during stability studies .

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